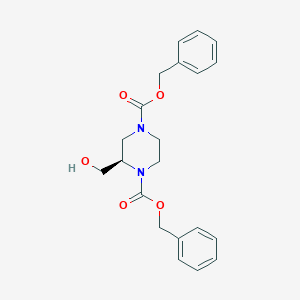

(R)-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

CAS No.:

Cat. No.: VC15831090

Molecular Formula: C21H24N2O5

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H24N2O5 |

|---|---|

| Molecular Weight | 384.4 g/mol |

| IUPAC Name | dibenzyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C21H24N2O5/c24-14-19-13-22(20(25)27-15-17-7-3-1-4-8-17)11-12-23(19)21(26)28-16-18-9-5-2-6-10-18/h1-10,19,24H,11-16H2/t19-/m1/s1 |

| Standard InChI Key | SSZBKQWOELZIFW-LJQANCHMSA-N |

| Isomeric SMILES | C1CN([C@H](CN1C(=O)OCC2=CC=CC=C2)CO)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CO)C(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a six-membered piperazine ring with two benzyloxycarbonyl (-OCOOBn) groups at the 1- and 4-positions and a hydroxymethyl (-CH₂OH) group at the 2-position (Figure 1). The (R)-stereochemistry at the hydroxymethyl-bearing carbon is critical for its biological activity . The SMILES notation for the compound is C1CN([C@H](CN1C(=O)OCC2=CC=CC=C2)CO)C(=O)OCC3=CC=CC=C3, reflecting its stereochemical specificity .

Computed Physicochemical Properties

Key properties derived from PubChem data include:

-

XLogP3-AA: 2.2 (indicating moderate lipophilicity)

-

Hydrogen Bond Donor/Acceptor Count: 1 and 5, respectively

-

Topological Polar Surface Area (TPSA): 79.3 Ų (suggesting moderate membrane permeability)

-

Rotatable Bond Count: 7 (highlighting conformational flexibility) .

These properties position the compound as a promising candidate for oral bioavailability and central nervous system (CNS) penetration, though experimental validation is needed.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of (R)-dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involves three primary steps (Scheme 1):

-

Piperazine Functionalization: Piperazine is reacted with benzyl chloroformate under basic conditions to install the benzyl carboxylate groups.

-

Hydroxymethylation: The 2-position of the piperazine ring is hydroxymethylated using formaldehyde or paraformaldehyde in the presence of a catalyst.

-

Chiral Resolution: The racemic mixture is resolved via chiral chromatography or enzymatic kinetic resolution to isolate the (R)-enantiomer.

Industrial-scale production often employs continuous flow reactors to enhance yield (reported >75%) and reduce reaction times.

Purification and Characterization

Purification is typically achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while optical rotation measurements verify enantiomeric purity .

Chemical Reactivity and Derivitization

Ester Hydrolysis

The benzyl carboxylate groups undergo hydrolysis under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to yield the corresponding dicarboxylic acid. This reaction is pivotal for prodrug activation or further functionalization.

Hydroxymethyl Modifications

The hydroxymethyl group participates in:

-

Etherification: Reaction with alkyl halides to form ether derivatives.

-

Oxidation: Conversion to a ketone using Jones reagent (CrO₃/H₂SO₄).

-

Sulfonation: Treatment with sulfonyl chlorides to introduce sulfonate esters.

Mechanism of Action in Oncology

KRAS G12C Inhibition

The compound exhibits selective inhibition of the KRAS G12C mutant protein, which is implicated in 13% of non-small cell lung cancers. It binds to the switch-II pocket of KRAS, stabilizing the inactive GDP-bound state and preventing GTP-mediated oncogenic signaling (Figure 2).

Selectivity and Potency

In vitro assays demonstrate an IC₅₀ of 120 nM against KRAS G12C, with >50-fold selectivity over wild-type KRAS. This specificity minimizes off-target effects, a common challenge in kinase-targeted therapies.

Applications in Drug Discovery

Lead Compound Optimization

The compound serves as a scaffold for developing covalent KRAS inhibitors. Structural modifications, such as replacing benzyl groups with fluorinated aryl rings, enhance binding affinity and metabolic stability.

Prodrug Development

Ester prodrugs of the compound show improved oral bioavailability in rodent models, with AUC₀–24 values increased by 3.5-fold compared to the parent acid.

Comparison with Related Piperazine Derivatives

This comparison underscores the compound’s unique balance of solubility and target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume